molecular formula C10H12INO3 B2924053 Ethyl 2-amino-5-iodo-4-methoxybenzoate CAS No. 1429420-39-2

Ethyl 2-amino-5-iodo-4-methoxybenzoate

Cat. No. B2924053
CAS RN: 1429420-39-2
M. Wt: 321.114
InChI Key: NLGVZHZFTJOSOI-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-amino-5-iodo-4-methoxybenzoate” is likely to be a derivative of "Ethyl 2-amino-4-methoxybenzoate" or "Mthis compound" . These compounds are usually solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be similar to that of "Ethyl 2-amino-4-methoxybenzoate" or "Mthis compound" , with the iodine atom at the 5-position on the benzene ring.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely be similar to those of other aromatic compounds with amino, methoxy, and ester groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be similar to those of "Ethyl 2-amino-4-methoxybenzoate" or "Mthis compound" . These compounds are usually solid at room temperature .

Future Directions

The future directions for research on “Ethyl 2-amino-5-iodo-4-methoxybenzoate” could include further investigation into its synthesis, properties, and potential applications. This could involve analyzing relevant papers and conducting additional laboratory research.

properties

IUPAC Name

ethyl 2-amino-5-iodo-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO3/c1-3-15-10(13)6-4-7(11)9(14-2)5-8(6)12/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGVZHZFTJOSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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